2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole is a heterocyclic compound characterized by the presence of both a piperidine and a benzimidazole moiety. Its chemical structure is significant in medicinal chemistry, particularly for its potential therapeutic applications. The compound is identified by the CAS number 123771-23-3 and has a molecular formula of CHN with a molecular weight of 201.27 g/mol .
This compound falls under the classification of benzimidazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The piperidine ring enhances its pharmacological profile, making it a subject of interest in drug development .
The synthesis of 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole typically involves several key steps:
2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole can undergo various chemical transformations:
The physical properties of 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole include:
Chemical properties include:
The primary applications of 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole lie within medicinal chemistry, particularly in drug discovery for conditions such as cancer and infectious diseases. Its structural characteristics suggest potential efficacy as an enzyme inhibitor or receptor modulator.
Research into similar compounds has indicated their utility in developing therapeutic agents against various diseases, including metabolic disorders and neurodegenerative diseases. Continued exploration into the pharmacodynamics and pharmacokinetics of this compound could lead to significant advancements in therapeutic applications .
Rational drug design of benzimidazole-piperidine hybrids focuses on bioisosteric replacement and pharmacophore hybridization to optimize target engagement. The core structure combines benzimidazole's planar aromatic characteristics with piperidine's conformational flexibility, enabling precise three-dimensional positioning of substituents for receptor interaction. As demonstrated in c-Myc inhibitor development, replacing quinazolinone scaffolds with benzimidazole (e.g., compound 6a) enhanced potency 15-fold by occupying hydrophobic pockets (Leu207, Ile236, Ile263) in the PqsR ligand-binding domain [3] [7]. Key strategies include:
Table 1: Bioactivity Profiles of Designed Hybrid Molecules
| Core Structure | Key Substituents | Target | Activity Enhancement |
|---|---|---|---|
| Benzimidazole-piperidine | N1-isopropyl, C6-chloro | PqsR (P. aeruginosa) | IC₅₀ = 0.21 μM (15-fold vs lead) [7] |
| Benzo[d]imidazol-2-one | Acrylamide tether | NLRP3 | Pyroptosis inhibition at 10 μM [9] |
| 2-Piperidin-3-yl-ethyl-1H-benzimidazole | Morpholine tail | H₁-receptor | Selectivity index >100 vs muscarinic receptors [4] |
Synthesis of benzimidazole-piperidine hybrids relies on regioselective nucleophilic attacks and carbon-carbon bond-forming reactions. Critical intermediates are constructed via:
Table 2: Key Nucleophilic Reactions in Intermediate Synthesis
| Reaction Type | Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| Epoxide aminolysis | NH₃/EtOH, MW 180°C | 2-(4-(3-amino-2-hydroxypropoxy)phenyl)acetonitrile | 85 [7] |
| Claisen condensation | Diethyl oxalate, NaH, THF, 0°C | Ethyl 3-(4-morpholinophenyl)-2-oxopropanoate | 78 [3] |
| SNAr displacement | K₂CO₃, DMF, 80°C | 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one | 92 [3] |
Stereoselective synthesis is crucial for optimizing target affinity in chiral benzimidazole-piperidine hybrids. Three catalytic strategies dominate:
Optically pure 1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazol-2-ones synthesized via these methods demonstrate 5-8× higher NLRP3 ATPase inhibition (IC₅₀ = 1.2 μM) versus racemates due to preferential binding to Walker A motif in NACHT domain [9].
Energy-efficient protocols significantly accelerate benzimidazole-piperidine synthesis while improving yields:
These methods reduce reaction times from 24h to <1h while improving E-factors by minimizing solvent waste—critical for sustainable scale-up of lead compounds like 6f [7].
Late-stage diversification enables rapid SAR exploration without redesigning core syntheses:
Systematic SAR via these methods identified 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist (IC₅₀ = 0.21 μM) with >50× selectivity over las/rhl QS systems [7].
Table 3: Key Derivatives from Post-Synthetic Functionalization
| Functionalization Method | Structural Change | Property/Bioactivity Impact |
|---|---|---|
| Suzuki coupling | C5-pyridin-3-yl substitution | ↑ PqsR binding (ΔΔG = -2.3 kcal/mol) [7] |
| Reductive amination | N-piperidinyl morpholine | ↓ logD by 1.6 units, ↑ brain penetration [4] |
| Thiourea formation | Benzoyl isothiocyanate addition | NLRP3 ATPase inhibition IC₅₀ = 0.8 μM [9] |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: